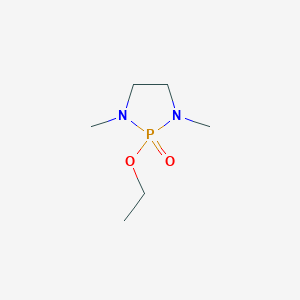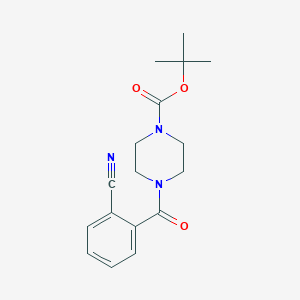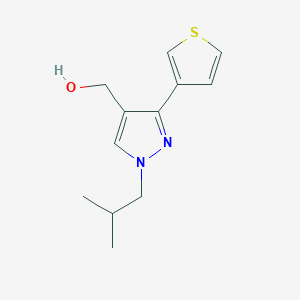
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone is an organic compound with the molecular formula C7H11N3OS It is known for its unique structure, which includes a pyridine ring substituted with an amino group and an imino group, along with a dimethyl sulfanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone typically involves the reaction of 2,6-diaminopyridine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and high yield of the compound .
化学反応の分析
Types of Reactions
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and imino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, influencing their function and pathways .
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of ((6-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone.
Dimethyl Sulfoxide (DMSO): A solvent and reagent used in the synthesis.
Pyridine Derivatives: Compounds with similar pyridine ring structures and functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3OS/c1-12(2,11)10-7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |
InChIキー |
IPUAVOXCYNKYMX-UHFFFAOYSA-N |
正規SMILES |
CS(=NC1=CC=CC(=N1)N)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)


![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)


![N-[(2E)-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2(3H)-ylidene]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13351525.png)

